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Introduction

HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2X7

receptor (P2RX7).[1][2][3][4] It functions by enhancing the receptor's sensitivity to its

endogenous ligand, extracellular adenosine triphosphate (eATP).[1][5] This potentiation of

P2RX7 signaling has significant implications for modulating cellular processes, particularly

within the tumor microenvironment and in inflammatory conditions.[1][6] In the context of

oncology, HEI3090 has been demonstrated to promote anti-tumor immune responses,

sensitizing non-small cell lung cancer (NSCLC) to immunotherapy.[1][2][4][6][7] These

application notes provide detailed protocols for the in vitro characterization and application of

HEI3090.

Mechanism of Action: P2RX7 Modulation
HEI3090 does not activate P2RX7 directly but requires the presence of eATP.[1][5] Upon

binding of eATP, the P2RX7 channel opens, allowing for the influx of Ca²⁺ and Na⁺ ions.

HEI3090 enhances this ion flux.[3] Prolonged activation of P2RX7 can lead to the formation of

a larger, non-selective pore, which allows the passage of molecules up to 900 Da.[1] In

immune cells such as dendritic cells (DCs), this signaling cascade activates the NLRP3

inflammasome, leading to the processing and release of pro-inflammatory cytokines, notably
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Interleukin-18 (IL-18).[1][5][6] IL-18 subsequently stimulates Natural Killer (NK) cells and CD4⁺

T cells to produce Interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity.[1][2][4][6]

Dendritic Cell

Extracellular Space

NK Cell / CD4+ T Cell

P2RX7 Receptor

NLRP3 Inflammasome

Activation

IL-18

Cleavage

pro-IL-18

IL-18

Secretion

eATP

Binds

HEI3090

Potentiates

IL-18 Receptor

Binds

IFN-γ

Stimulation

Click to download full resolution via product page

Caption: HEI3090 Signaling Pathway.

Quantitative Data Summary
The following table summarizes the concentrations and effects of HEI3090 observed in various

in vitro assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7843983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677881/
https://www.researchgate.net/figure/HEI3090-inhibits-tumor-growth-and-combined-with-immunotherapy-ameliorates-mice-survival-a_fig2_348842292
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843983/
https://www.biorxiv.org/content/10.1101/2020.11.19.388900v1
https://pubmed.ncbi.nlm.nih.gov/33510147/
https://www.researchgate.net/figure/HEI3090-inhibits-tumor-growth-and-combined-with-immunotherapy-ameliorates-mice-survival-a_fig2_348842292
https://www.benchchem.com/product/b15612586?utm_src=pdf-body-img
https://www.benchchem.com/product/b15612586?utm_src=pdf-body
https://www.benchchem.com/product/b15612586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Assay Type
HEI3090
Concentrati
on

Co-
stimulant

Observed
Effect

Reference

HEK293T-

mP2RX7

Intracellular

Ca²⁺ Flux

25 nM - 2.5

µM
333 µM ATP

Potentiation

of ATP-

induced Ca²⁺

influx

[3]

HEK293T-

mP2RX7

Dye Uptake

(TO-PRO-3)
25 nM ATP

2.5-fold

increase in

large pore

formation

[1][3]

Lewis Lung

Carcinoma

(LLC)

MHC-I & PD-

L1

Expression

Not specified None

No direct

increase in

MHC-I or PD-

L1

expression

[1]

Splenocytes
IFN-γ

Production
Not specified BzATP

No direct

increase in

IFN-γ

production

[1]

Experimental Protocols
Protocol 1: In Vitro Assessment of HEI3090 Activity on
P2RX7-Expressing Cells
This protocol details the procedure to confirm the positive allosteric modulatory activity of

HEI3090 on cells engineered to express P2RX7, such as HEK293T-mP2RX7. The primary

readouts are intracellular calcium mobilization and membrane permeability to fluorescent dyes.

Materials:

HEK293T cells stably expressing mouse P2RX7 (HEK293T-mP2RX7)

Control (empty vector transfected) HEK293T cells
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Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

HEI3090 stock solution (in DMSO)

ATP stock solution (in water)

Fluo-4 AM calcium indicator dye

TO-PRO-3 Iodide or similar membrane-impermeable DNA dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

96-well black, clear-bottom microplates

Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

Cell Culture: Culture HEK293T-mP2RX7 and control cells in DMEM supplemented with 10%

FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴

cells/well and allow them to adhere overnight.

Dye Loading (Calcium Flux): a. Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM)

and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Aspirate the culture medium from the wells and

wash once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 1

hour at 37°C. d. Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of

HBSS in each well.

Fluorescence Measurement (Calcium Flux): a. Place the plate in a fluorescence plate reader

set to 37°C. b. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516

nm, respectively). c. Record a baseline fluorescence reading for several cycles. d. Using the

plate reader's injector, add a solution of HEI3090 (final concentrations ranging from 25 nM to

2.5 µM) or vehicle (DMSO). e. Immediately after, inject ATP to achieve a final concentration
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of ~300-333 µM. f. Continue kinetic fluorescence readings for at least 5 minutes to capture

the calcium influx.

Dye Uptake Assay (Pore Formation): a. Prepare a buffer solution in HBSS containing TO-

PRO-3 (e.g., 1 µM). b. Aspirate the culture medium and wash cells as in step 3b. c. Add 100

µL of the TO-PRO-3 buffer to each well. d. Add HEI3090 to desired final concentrations (e.g.,

25 nM). e. Add ATP to a final concentration of ~300-333 µM. f. Incubate the plate for 10-15

minutes at 37°C. g. Measure the end-point fluorescence using appropriate wavelengths

(e.g., 642 nm excitation, 661 nm emission).

Data Analysis: For calcium flux, calculate the ratio of fluorescence post-stimulation to

baseline (F1/F0). For dye uptake, compare the fluorescence intensity of HEI3090-treated

wells to vehicle controls.
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Treatment & Measurement
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Caption: Workflow for P2RX7 Activity Assay.
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Protocol 2: Assessment of HEI3090-Induced Cytokine
Production from Immune Cells
This protocol is designed to measure the production of IL-18 from dendritic cells (or a mixed

immune cell population) following treatment with HEI3090.

Materials:

Bone marrow-derived dendritic cells (BMDCs), peripheral blood mononuclear cells (PBMCs),

or a relevant immune cell line.

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines

for cell culture (e.g., GM-CSF for BMDCs).

HEI3090 stock solution (in DMSO).

ATP stock solution (in water).

Lipopolysaccharide (LPS) for priming the inflammasome.

ELISA kit for mouse or human IL-18.

96-well cell culture plates.

Centrifuge.

Procedure:

Cell Culture and Plating: a. Culture immune cells under appropriate conditions. For BMDCs,

differentiate bone marrow cells for 7-9 days with GM-CSF. b. Plate the cells (e.g., 1 x 10⁶

cells/mL) in a 96-well plate and allow them to rest for a few hours.

Priming Step: a. To induce the expression of pro-IL-18, prime the cells with a low

concentration of LPS (e.g., 100 ng/mL) for 3-4 hours. This step is crucial for observing IL-18

release.

HEI3090 Treatment: a. Following priming, wash the cells gently with fresh media to remove

the LPS. b. Add fresh media containing various concentrations of HEI3090 (e.g., 10 nM - 10
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µM) or vehicle control. c. Add a low concentration of ATP (e.g., 100-500 µM) to co-stimulate

the P2RX7 receptor. ATP may not be required if the cell culture itself releases sufficient

endogenous ATP, which should be determined empirically.

Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator.

Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes to

pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet.

Cytokine Measurement: a. Quantify the concentration of IL-18 in the collected supernatants

using a commercially available ELISA kit, following the manufacturer’s instructions.

Data Analysis: Compare the concentration of IL-18 in HEI3090-treated wells to vehicle-

treated controls.

Conclusion

HEI3090 is a valuable pharmacological tool for studying the P2RX7 signaling pathway. The

protocols outlined above provide a framework for characterizing its activity and downstream

effects in vitro. Researchers should optimize concentrations and incubation times for their

specific cell types and experimental questions. Given its role in potentiating anti-tumor

immunity, HEI3090 holds promise for further investigation in cancer immunotherapy research

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33510147/
https://pubmed.ncbi.nlm.nih.gov/33510147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8677881/
https://www.researchgate.net/figure/HEI3090-inhibits-tumor-growth-and-combined-with-immunotherapy-ameliorates-mice-survival-a_fig2_348842292
https://www.researchgate.net/publication/347088179_Small-molecule_P2RX7_activator_sensitizes_tumor_to_immunotherapy_and_vaccinates_mouse_against_tumor_re-challenge
https://www.benchchem.com/product/b15612586#protocol-for-in-vitro-treatment-of-cells-with-hei3090
https://www.benchchem.com/product/b15612586#protocol-for-in-vitro-treatment-of-cells-with-hei3090
https://www.benchchem.com/product/b15612586#protocol-for-in-vitro-treatment-of-cells-with-hei3090
https://www.benchchem.com/product/b15612586#protocol-for-in-vitro-treatment-of-cells-with-hei3090
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15612586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

